molecular formula C61H63N4Rh B13095167 Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III)

Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III)

Cat. No.: B13095167
M. Wt: 955.1 g/mol
InChI Key: BTIUXWXXDBXRMZ-UHFFFAOYSA-N
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Description

Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) is a complex compound that belongs to the class of metalloporphyrins Metalloporphyrins are coordination compounds consisting of a metal ion bound to a porphyrin ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new metalloporphyrin derivatives .

Mechanism of Action

The mechanism of action of Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium(III) center acts as a catalytic site, enabling the activation of molecular oxygen or other reactants. The porphyrin ligand provides a stable framework that supports the catalytic activity and enhances the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other metalloporphyrins such as:

Uniqueness

Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) is unique due to the presence of the amyl group and the specific coordination environment provided by the porphyrin ligand. This unique structure imparts distinct catalytic properties and reactivity compared to other metalloporphyrins .

Properties

Molecular Formula

C61H63N4Rh

Molecular Weight

955.1 g/mol

IUPAC Name

pentane;rhodium(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C56H52N4.C5H11.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-3-5-4-2;/h13-28H,1-12H3;1,3-5H2,2H3;/q-2;-1;+3

InChI Key

BTIUXWXXDBXRMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[CH2-].CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh+3]

Origin of Product

United States

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